molecular formula C14H24N2O4 B1489179 Oseltamivir-d3 Acid CAS No. 1242184-43-5

Oseltamivir-d3 Acid

Cat. No.: B1489179
CAS No.: 1242184-43-5
M. Wt: 287.37 g/mol
InChI Key: NENPYTRHICXVCS-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oseltamivir-d3 Acid is a deuterium-labeled version of Oseltamivir . Oseltamivir is an influenza virus neuraminidase inhibitor (NAI) that inhibits influenza A/H3N2, A/H1N2, A/H1N1, and B viruses .


Synthesis Analysis

The synthesis of Oseltamivir involves reactions such as acetalization and ester formation, which are catalyzed by either acids or bases . Biocatalytic methods have been applied to the production of Oseltamivir, including the enzymatic asymmetric synthesis of amino acid components and the fermentative production of structurally complex intermediates .


Molecular Structure Analysis

The molecular weight of this compound is 287.37, and its molecular formula is C14H21D3N2O4 . The structural geometries of Oseltamivir and its complexes were obtained using density functional theory computations .


Chemical Reactions Analysis

Oseltamivir acts as an antiviral drug by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus, which prevents budding from the host cell, viral replication, and infectivity .


Physical and Chemical Properties Analysis

This compound appears as white to off-white solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antiviral Research and Resistance Monitoring

Oseltamivir, a widely used antiviral drug for influenza, has been extensively studied for its effectiveness against influenza viruses. Research has focused on monitoring oseltamivir resistance, particularly in influenza A viruses. For example, studies have observed resistance in influenza A (H1N1) viruses due to specific mutations in the neuraminidase (NA) protein, which confers resistance to oseltamivir (Besselaar et al., 2008). Additionally, oseltamivir-resistant viruses in children treated for influenza have been reported, emphasizing the need for ongoing surveillance (Kiso et al., 2004).

Environmental Impact and Disposal

The environmental impact of oseltamivir has been a subject of investigation. Studies have shown that oseltamivir is not removed during conventional wastewater treatments and can enter surface water bodies, raising concerns about the environmental presence and potential for resistance development (Accinelli et al., 2010).

Drug Development and Enhancement

The development of oseltamivir and its analogs for influenza treatment is another significant area of research. Efforts have been made to enhance the efficacy of oseltamivir against drug-resistant strains and to understand the structural basis of resistance (Cheng et al., 2012). Innovations like combining oseltamivir with other compounds, such as silver nanoparticles, have been explored for increased antiviral activity and resistance inhibition (Li et al., 2016).

Pharmacokinetics and Drug Interaction

Understanding the pharmacokinetics of oseltamivir, including how it is activated and metabolized in the human body, is crucial. Studies have shown that carboxylesterase 1 is vital for activating oseltamivir, and variations in this enzyme can affect drug efficacy and safety (Shi et al., 2006).

Clinical Treatment Strategies

Research on oseltamivir also involves its clinical application in treating various influenza strains, including the challenges in diagnosing resistance during treatment. Studies have highlighted the emergence of resistance during treatment and the implications for clinical strategies and antiviral agent compositions (de Jong et al., 2005).

Mechanism of Action

Target of Action

Oseltamivir-d3 Acid primarily targets the neuraminidase enzymes found on the surface of the influenza virus . These enzymes play a crucial role in the life cycle of the virus, particularly in the release of new virus particles from host cells .

Mode of Action

this compound, being a potent and selective inhibitor of influenza virus neuraminidase enzymes, exerts its antiviral activity by inhibiting these enzymes . This inhibition prevents the budding of the virus from the host cell, thereby limiting viral replication and infectivity .

Biochemical Pathways

The binding mechanisms between neuraminidase and this compound have been studied extensively. Large-scale molecular dynamics simulations have revealed multiple binding pathways, including the transfer of this compound from the secondary sialic acid binding site to the catalytic site . These pathways are crucial for the drug’s effectiveness and provide potential avenues for the development of new antiviral drugs .

Pharmacokinetics

this compound is the active metabolite of Oseltamivir phosphate. It has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of Oseltamivir and this compound are dose-proportional after repeated doses of up to 500 mg twice daily . This predictable profile makes Oseltamivir suitable for use in diverse patient populations .

Result of Action

The inhibition of neuraminidase by this compound results in a reduction in viral replication, which in turn can limit the viral load and course of infection in the host . This can decrease the severity and duration of influenza symptoms .

Action Environment

The clinical benefit of this compound is greatest when administered within 48 hours of the onset of influenza symptoms . Effectiveness decreases significantly after that point in time, and there is generally no benefit in use beyond 48 hours for healthy, low-risk individuals . Antiviral treatment might be beneficial when initiated after 48 hours for patients with severe, complicated or progressive illness or for hospitalized patients .

Safety and Hazards

Oseltamivir is considered hazardous and can cause serious eye irritation and allergic skin reactions . It is also considered hazardous to the aquatic environment .

Biochemical Analysis

Biochemical Properties

Oseltamivir-d3 Acid plays a crucial role in biochemical reactions by inhibiting the activity of the influenza virus neuraminidase enzyme. This enzyme is essential for the release of new virus particles from infected host cells. By inhibiting neuraminidase, this compound prevents the spread of the virus within the host. The compound interacts specifically with the active site of the neuraminidase enzyme, forming stable complexes that block its activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In infected cells, it inhibits the release of new virus particles, thereby reducing viral replication and spread. This inhibition impacts cell signaling pathways related to viral infection and immune response. Additionally, this compound can influence gene expression by preventing the virus from hijacking the host cell’s machinery for its replication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the neuraminidase enzyme. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. By occupying the active site, this compound prevents the cleavage of sialic acid residues on the host cell surface, thereby inhibiting the release of new virus particles. This mechanism effectively halts the viral replication cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation or the development of resistance in viral populations. Long-term studies have shown that while this compound remains effective in inhibiting neuraminidase, its impact on cellular function may diminish over extended periods of use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load and alleviates symptoms of influenza. At higher doses, toxic effects such as gastrointestinal disturbances and neuropsychiatric symptoms have been observed. These adverse effects highlight the importance of careful dosage management in clinical applications .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it is converted from its prodrug form, Oseltamivir Phosphate, by hepatic carboxylesterase 1. The active metabolite, this compound, is then excreted by the kidneys. This metabolic pathway ensures that the compound is rapidly activated and cleared from the body, minimizing potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion and active transport mechanisms. The compound interacts with transporters such as P-glycoprotein, which facilitates its movement across cellular membranes. This distribution pattern ensures that this compound reaches its target sites of action, such as the respiratory tract, where influenza viruses replicate .

Subcellular Localization

This compound is localized primarily in the cytoplasm of infected cells, where it exerts its inhibitory effects on the neuraminidase enzyme. The compound’s localization is influenced by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .

Properties

IUPAC Name

5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPYTRHICXVCS-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1C(CC(=CC1OC(CC)CC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oseltamivir-d3 Acid
Reactant of Route 2
Oseltamivir-d3 Acid
Reactant of Route 3
Oseltamivir-d3 Acid
Reactant of Route 4
Reactant of Route 4
Oseltamivir-d3 Acid
Reactant of Route 5
Oseltamivir-d3 Acid
Reactant of Route 6
Oseltamivir-d3 Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.